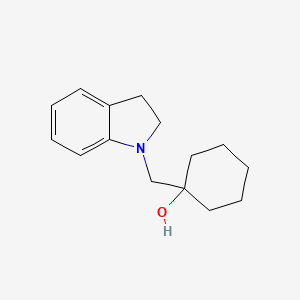
1-(Indolin-1-ylmethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Indolin-1-ylmethyl)cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to an indoline group via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-ylmethyl)cyclohexan-1-ol typically involves the reaction of indoline with cyclohexanone under specific conditions. One common method is the condensation reaction where indoline reacts with cyclohexanone in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .
Industrial Production Methods: For industrial-scale production, the process may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Indolin-1-ylmethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indoline moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation typically yields cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the indoline ring .
Applications De Recherche Scientifique
1-(Indolin-1-ylmethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Indolin-1-ylmethyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexanol group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
- 1-(Pyrrolidin-1-ylmethyl)cyclohexan-1-ol
- 1-((2-(Hydroxymethyl)pyrrolidin-1-yl)methyl)cyclohexan-1-ol
- 1,4-bis(indolin-1-ylmethyl)benzene derivatives
Uniqueness: 1-(Indolin-1-ylmethyl)cyclohexan-1-ol is unique due to the presence of both an indoline and a cyclohexanol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
1-(2,3-dihydroindol-1-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H21NO/c17-15(9-4-1-5-10-15)12-16-11-8-13-6-2-3-7-14(13)16/h2-3,6-7,17H,1,4-5,8-12H2 |
Clé InChI |
CPJDUAITFZJZBD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CN2CCC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


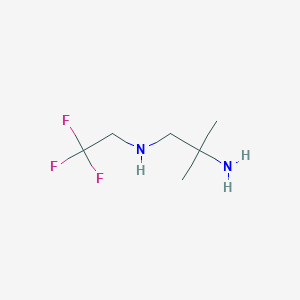
![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15277777.png)
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)
![Methyl 5-iodobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15277780.png)

![5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B15277796.png)
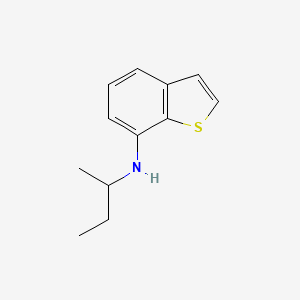

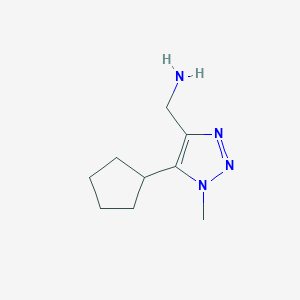
![4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B15277819.png)
![Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B15277851.png)
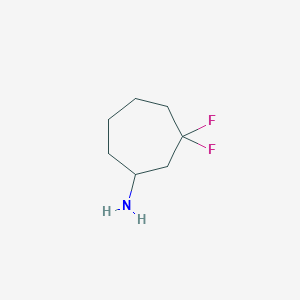
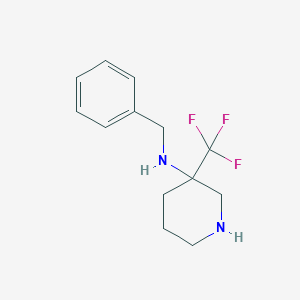
![(2-Methylprop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15277871.png)
